molecular formula C16H13F3N4O B4148454 5-[(3-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-1,5-dihydro-4H-imidazol-4-one

5-[(3-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-1,5-dihydro-4H-imidazol-4-one

Cat. No.: B4148454
M. Wt: 334.30 g/mol
InChI Key: XWWMQNAARGEOAT-UHFFFAOYSA-N
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Description

5-[(3-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-1,5-dihydro-4H-imidazol-4-one is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a pyridinyl group, and an imidazol-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-1,5-dihydro-4H-imidazol-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyridinyl and phenyl intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include trifluoromethylating agents, amines, and various catalysts to facilitate the formation of the imidazol-4-one ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

5-[(3-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-1,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

5-[(3-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-1,5-dihydro-4H-imidazol-4-one has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-[(3-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-1,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)amino]-2-phenyl-1,5-dihydro-4H-imidazol-4-one
  • 2-amino-3-chloro-5-trifluromethyl pyridine
  • 2-Amino-5-bromo-3-methylpyridine

Uniqueness

What sets 5-[(3-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-1,5-dihydro-4H-imidazol-4-one apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[(3-methylpyridin-2-yl)amino]-2-phenyl-4-(trifluoromethyl)-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4O/c1-10-6-5-9-20-12(10)22-15(16(17,18)19)14(24)21-13(23-15)11-7-3-2-4-8-11/h2-9H,1H3,(H,20,22)(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWMQNAARGEOAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC2(C(=O)NC(=N2)C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(3-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-1,5-dihydro-4H-imidazol-4-one
Reactant of Route 2
Reactant of Route 2
5-[(3-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-1,5-dihydro-4H-imidazol-4-one
Reactant of Route 3
5-[(3-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-1,5-dihydro-4H-imidazol-4-one
Reactant of Route 4
Reactant of Route 4
5-[(3-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-1,5-dihydro-4H-imidazol-4-one
Reactant of Route 5
5-[(3-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-1,5-dihydro-4H-imidazol-4-one
Reactant of Route 6
Reactant of Route 6
5-[(3-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-1,5-dihydro-4H-imidazol-4-one

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